Cas no 1804140-77-9 (3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one)

3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a specialized organic compound featuring a brominated propanone core linked to a phenyl ring substituted with trifluoromethoxy and trifluoromethylthio groups. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active ingredients. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy groups enhances reactivity, facilitating further functionalization. The bromine substituent offers a versatile handle for nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in constructing complex molecules requiring precise fluorine incorporation, contributing to improved metabolic stability and bioavailability in target applications. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one structure
1804140-77-9 structure
Product Name:3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
CAS No:1804140-77-9
MF:C11H7BrF6O2S
MW:397.131502389908
CID:4973173
Update Time:2025-10-15

3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
    • Inchi: 1S/C11H7BrF6O2S/c12-4-3-8(19)7-5-6(21-11(16,17)18)1-2-9(7)20-10(13,14)15/h1-2,5H,3-4H2
    • InChI Key: ACZKTXHWIBIASB-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=C(C=CC=1OC(F)(F)F)SC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 360
  • XLogP3: 5.2
  • Topological Polar Surface Area: 51.6

3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013022155-250mg
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
1804140-77-9 97%
250mg
470.40 USD 2021-06-24
Alichem
A013022155-500mg
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
1804140-77-9 97%
500mg
790.55 USD 2021-06-24
Alichem
A013022155-1g
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
1804140-77-9 97%
1g
1,549.60 USD 2021-06-24

Additional information on 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Research Brief on 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1804140-77-9)

In recent years, the compound 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1804140-77-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethoxy and trifluoromethylthio substituents, has shown promising potential in various therapeutic applications. The presence of these functional groups enhances its reactivity and bioavailability, making it a valuable candidate for drug development.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which demonstrated high efficiency and scalability. This advancement is critical for the large-scale production of the compound for further preclinical studies.

Pharmacological investigations have revealed that 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one exhibits potent inhibitory activity against certain kinase enzymes implicated in inflammatory and oncogenic pathways. In vitro assays conducted by a team at the University of California, San Francisco, showed that the compound effectively suppresses the activity of protein kinase C (PKC) isoforms, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing new anti-inflammatory and anticancer agents.

Further research has explored the compound's mechanism of action at the molecular level. Structural analysis using X-ray crystallography and molecular docking simulations has provided insights into its binding interactions with target proteins. The bromo and trifluoromethylthio groups appear to play a crucial role in stabilizing these interactions, thereby enhancing the compound's affinity and selectivity. Such detailed understanding is invaluable for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic profile.

Despite these promising results, challenges remain in the development of 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one as a viable drug candidate. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Preliminary toxicity assessments in animal models have indicated some hepatotoxicity at higher doses, necessitating further optimization of the compound's pharmacokinetic properties. Researchers are currently exploring prodrug strategies and structural modifications to mitigate these concerns.

In conclusion, 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one represents a promising scaffold for drug discovery, particularly in the areas of inflammation and oncology. Continued research efforts are essential to fully elucidate its therapeutic potential and overcome existing limitations. The integration of advanced synthetic techniques, structural biology, and preclinical evaluations will be key to advancing this compound towards clinical development.

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